molecular formula C17H13ClN4O B2803065 N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide CAS No. 1445659-25-5

N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2803065
CAS No.: 1445659-25-5
M. Wt: 324.77
InChI Key: GUJZSTZXDBSCSY-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzodiazole ring, a cyano group, and a chlorophenyl group. Its molecular formula is C17H12ClN3O, and it has a molecular weight of approximately 309.75 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzyl cyanide with 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-chlorophenyl)(cyano)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide
  • **N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide stands out due to its unique benzodiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays .

Properties

IUPAC Name

N-[(3-chlorophenyl)-cyanomethyl]-1-methylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c1-22-10-20-14-8-12(5-6-16(14)22)17(23)21-15(9-19)11-3-2-4-13(18)7-11/h2-8,10,15H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJZSTZXDBSCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)NC(C#N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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